molecular formula C17H24INO3 B14374620 1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide CAS No. 90341-16-5

1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide

Cat. No.: B14374620
CAS No.: 90341-16-5
M. Wt: 417.3 g/mol
InChI Key: XCHUDXLCFVEVBJ-UHFFFAOYSA-M
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Description

1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide is a chemical compound with a complex structure that includes a piperidine ring, a benzyl group, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide typically involves multiple steps. One common method includes the reaction of piperidine derivatives with benzyl halides under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-(ethoxycarbonyl)-1-ethyl-3-oxopiperidin-1-ium iodide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

90341-16-5

Molecular Formula

C17H24INO3

Molecular Weight

417.3 g/mol

IUPAC Name

ethyl 1-benzyl-1-ethyl-3-oxopiperidin-1-ium-4-carboxylate;iodide

InChI

InChI=1S/C17H24NO3.HI/c1-3-18(12-14-8-6-5-7-9-14)11-10-15(16(19)13-18)17(20)21-4-2;/h5-9,15H,3-4,10-13H2,1-2H3;1H/q+1;/p-1

InChI Key

XCHUDXLCFVEVBJ-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CCC(C(=O)C1)C(=O)OCC)CC2=CC=CC=C2.[I-]

Origin of Product

United States

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